molecular formula C7H5N3O3 B14158820 3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione CAS No. 40338-57-6

3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione

Cat. No.: B14158820
CAS No.: 40338-57-6
M. Wt: 179.13 g/mol
InChI Key: MZNZFJADIFXDSI-UHFFFAOYSA-N
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Description

3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with hydroxyl and keto functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Additionally, the compound can be synthesized via the three-component reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, as a PARP-1 inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby compromising the DNA repair process in cancer cells . This leads to genomic instability and cell death, making it an effective anticancer agent.

Comparison with Similar Compounds

3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and its ability to inhibit PARP-1, making it a valuable compound in the field of medicinal chemistry.

Properties

CAS No.

40338-57-6

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H5N3O3/c11-6-4-1-2-8-3-5(4)9-7(12)10(6)13/h1-3,13H,(H,9,12)

InChI Key

MZNZFJADIFXDSI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=O)N(C(=O)N2)O

Origin of Product

United States

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